

"thermoelectric properties of non-stoichiometric Copper(I) sulfide"

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Compound of Interest

Compound Name: Copper(I) sulfide

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An In-depth Technical Guide to the Thermoelectric Properties of Non-Stoichiometric **Copper(I) Sulfide**

Introduction: The Promise of Copper Sulfide

Copper(I) sulfide (Cu_2S) and its non-stoichiometric variants (Cu_{2-x}S) have emerged as highly promising thermoelectric materials for mid-to-high temperature applications (373 K to 973 K). Composed of earth-abundant and non-toxic elements, they present a viable alternative to traditional thermoelectric materials that often contain rare or toxic elements like tellurium.[1] The exceptional thermoelectric properties of copper sulfides stem from a unique combination of characteristics, often described by the "phonon-liquid electron-crystal" (PLEC) concept. This model posits a material with a rigid crystal sublattice for efficient electron transport (electron-crystal) and a disordered, liquid-like sublattice of mobile copper ions that strongly scatters phonons, resulting in intrinsically low thermal conductivity (phonon-liquid).[2]

The non-stoichiometry, specifically the deficiency of copper (represented by 'x' in Cu_{2-x}S), is the critical parameter for optimizing thermoelectric performance. Copper vacancies act as acceptors, introducing holes into the valence band and increasing the p-type carrier concentration.[3][4] This allows for the tuning of electrical properties to maximize the power factor ($\alpha^2\sigma$). Furthermore, the high mobility of copper ions at elevated temperatures contributes to a superionic state, which is instrumental in suppressing lattice thermal conductivity.[2][5] This guide provides a comprehensive overview of the synthesis, characterization, and

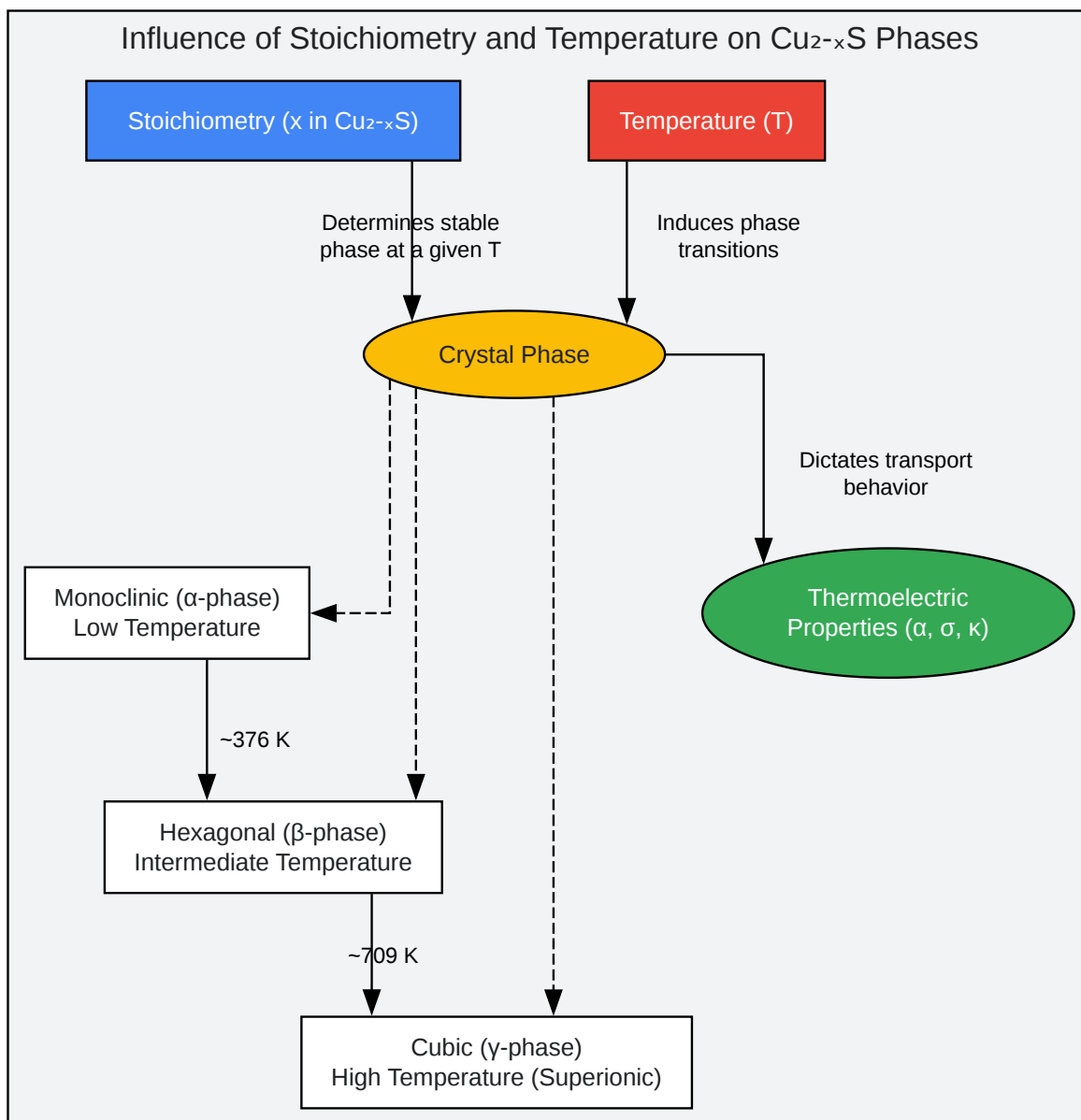
thermoelectric properties of non-stoichiometric **copper(I) sulfide**, intended for researchers and scientists in materials science and energy conversion.

Crystal Structure and Phase Complexity

The copper-sulfur system is renowned for its complex phase diagram, featuring numerous stable and metastable phases depending on stoichiometry and temperature.^[6] For Cu_{2-x}S with x ranging from 0 to 0.25, several key crystalline structures exist.

- Low-Chalcocite ($\alpha\text{-Cu}_2\text{S}$): Stable at room temperature, it has a complex monoclinic structure.^[7]
- High-Chalcocite ($\beta\text{-Cu}_2\text{S}$): A hexagonal structure, stable above approximately 376 K.^{[8][9]}
- Digenite ($\gamma\text{-Cu}_2\text{S}$): A cubic, fluorite-like structure, stable at high temperatures (above ~709 K).^{[9][10]} This is the superionic phase where Cu^+ ions are highly mobile, leading to extremely low lattice thermal conductivity.^[11]

As copper deficiency increases, other phases such as djurleite ($\text{Cu}_{1.97}\text{S}$), digenite ($\text{Cu}_{1.8}\text{S}$), and anilite ($\text{Cu}_{1.75}\text{S}$) become prominent.^[12] These phase transitions significantly influence the electronic and thermal transport properties, causing notable changes in the Seebeck coefficient, electrical conductivity, and thermal conductivity curves as a function of temperature.^[8]



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Stoichiometry and temperature dictate the crystal phase of Cu_{2-x}S .

Experimental Protocols: Synthesis and Consolidation

The ability to synthesize Cu_{2-x}S with controlled stoichiometry and morphology is crucial for achieving high thermoelectric performance. Various chemical routes have been developed, followed by powder consolidation techniques to produce dense bulk samples for property measurements.

Synthesis Methodologies

Protocol 1: Room-Temperature Aqueous Synthesis of Cu_{2-x}S ^{[13][14]} This method is rapid, energy-efficient, and environmentally friendly.

- **Precursor Preparation:** Prepare separate aqueous solutions of a copper salt (e.g., 0.5 M CuCl_2) and a sulfur source (e.g., 0.5 M $\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$).
- **Reaction:** Add the copper salt solution to a stoichiometric excess of the sodium sulfide solution under vigorous stirring at room temperature. The redox reaction between Cu^{2+} and excess $\text{S}^{2-}/\text{HS}^-$ yields non-stoichiometric Cu_{2-x}S nanoparticles.
- **Collection and Purification:** Continue stirring for a set period (e.g., 3 hours). Collect the resulting precipitate by centrifugation or filtration.
- **Washing:** Wash the collected powder repeatedly with deionized water and ethanol to remove unreacted precursors and byproducts.
- **Drying:** Dry the final product in a vacuum oven at a low temperature (e.g., 80 °C). The degree of non-stoichiometry (x) can be tuned by varying the molar ratio of the precursors.

Protocol 2: Hydrothermal Synthesis^[8] This method produces highly crystalline powders.

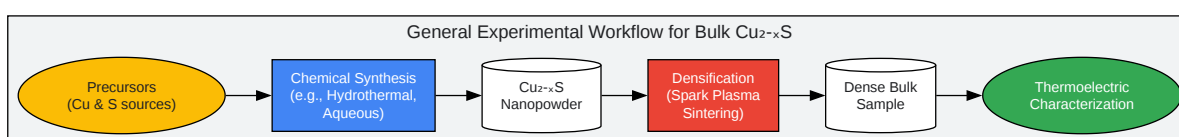
- **Precursors:** Use a copper source (e.g., copper acetate) and a sulfur source (e.g., thiourea) with a solvent, often a mix of deionized water and a coordinating agent like ethylene glycol.
- **Mixing:** Dissolve the precursors in the solvent in a Teflon-lined stainless-steel autoclave.
- **Heating:** Seal the autoclave and heat it to a specific temperature (e.g., 180-220 °C) for an extended period (e.g., 12-24 hours). The autogenous pressure and temperature facilitate the reaction.

- **Cooling and Collection:** Allow the autoclave to cool naturally to room temperature. Collect the product by filtration.
- **Washing and Drying:** Wash the powder with deionized water and ethanol, followed by drying in a vacuum oven.

Powder Consolidation

To measure the thermoelectric properties, the synthesized nanopowders must be densified into bulk pellets. Spark Plasma Sintering (SPS) is a commonly used technique.[8][11]

- **Loading:** Place the as-prepared Cu_{2-x}S powder into a graphite die.
- **Sintering:** Load the die into the SPS chamber. The process is typically performed under vacuum or an inert atmosphere.
- **Process Parameters:** Apply a uniaxial pressure (e.g., 50-80 MPa) while rapidly heating the sample to a sintering temperature (e.g., 773-873 K) via pulsed DC current. Hold at the peak temperature for a short duration (e.g., 5-10 minutes).
- **Cooling:** Cool the system down to obtain a dense, polycrystalline bulk sample.



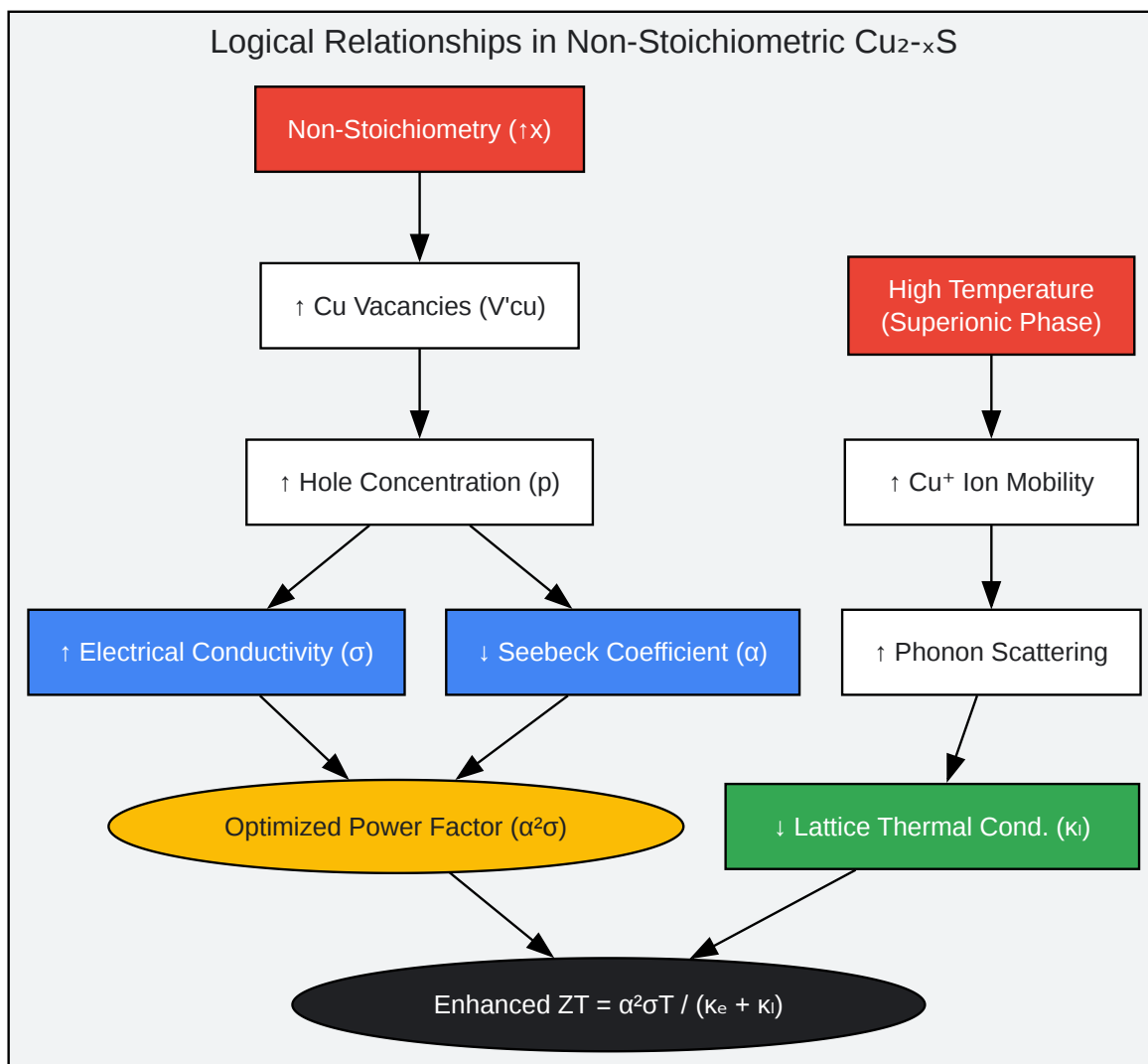
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Workflow from chemical synthesis to bulk sample characterization.

Structure-Property Relationships

The thermoelectric performance of Cu_{2-x}S is intrinsically linked to its non-stoichiometry and crystal structure.

- **Electrical Conductivity (σ) and Seebeck Coefficient (α):** Copper vacancies (VCu) in the lattice act as acceptor defects, creating holes and increasing the p-type carrier concentration (n). This directly increases electrical conductivity. However, an excessively high carrier concentration can lead to a decrease in the Seebeck coefficient. The optimal thermoelectric performance is achieved by tuning the non-stoichiometry 'x' to find a balance that maximizes the power factor ($\text{PF} = \alpha^2\sigma$).[\[1\]](#)
- **Thermal Conductivity (κ):** The total thermal conductivity is a sum of electronic (κ_e) and lattice (κ_l) contributions ($\kappa = \kappa_e + \kappa_l$). The electronic part is related to electrical conductivity via the Wiedemann-Franz law. The lattice part is significantly suppressed in copper sulfides due to two main mechanisms:
 - **Strong Anharmonicity:** The complex crystal structures lead to strong phonon-phonon scattering.
 - **Superionic Conduction:** At high temperatures (in the β and γ phases), the liquid-like movement of Cu^+ ions creates a dynamic disorder that effectively scatters phonons, drastically reducing κ_l to values as low as $0.2 \text{ W}\cdot\text{m}^{-1}\cdot\text{K}^{-1}$.[\[2\]](#)[\[11\]](#)



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Impact of non-stoichiometry on thermoelectric properties.

Quantitative Thermoelectric Data

The tables below summarize representative thermoelectric properties of non-stoichiometric copper sulfide materials synthesized and consolidated through various methods.

Table 1: Thermoelectric Properties of Cu_2S and $\text{Cu}_{1.8}\text{S}$ (Data adapted from synthesis via hydrothermal (HS) and wet chemistry (WCM) methods, followed by SPS)[8]

Sample	Temperature (K)	σ (S/m)	α (μ V/K)	κ (W/m·K)	ZT
Cu ₂ S (HS)	323	2.0×10^3	105	0.85	0.08
473	4.0×10^3	150	0.70	0.29	0.03
573	7.5×10^3	130	0.82	0.38	
773	2.5×10^4	80	1.10	0.23	
Cu _{1.8} S (WCM)	323	1.5×10^4	25	1.10	
573	3.0×10^4	80	0.95	0.32	0.03
773	5.5×10^4	110	1.05	0.62	

Table 2: High-Performance Cu_{2-x}S Systems (Data adapted from various advanced synthesis and engineering methods)

Sample Composition	Method	Temperature (K)	Peak ZT	Reference
Cu _{2-x} S	3D Printing	966	0.63	[15]
Cu ₂ S / Cu _{1.97} S	Melt-Solidification	970	1.9	[16]
Multiscale Cu _{2-x} S	Wet Chem. + Mixing + SPS	800	1.0	[11]

Experimental Characterization Protocols

Accurate measurement of thermoelectric properties is essential for evaluating material performance.

Seebeck Coefficient (α) and Electrical Conductivity (σ)

These properties are often measured simultaneously using a commercial system like an ULVAC-RIKO ZEM-3 or a custom-built apparatus.[\[17\]](#) The methodology is based on the four-

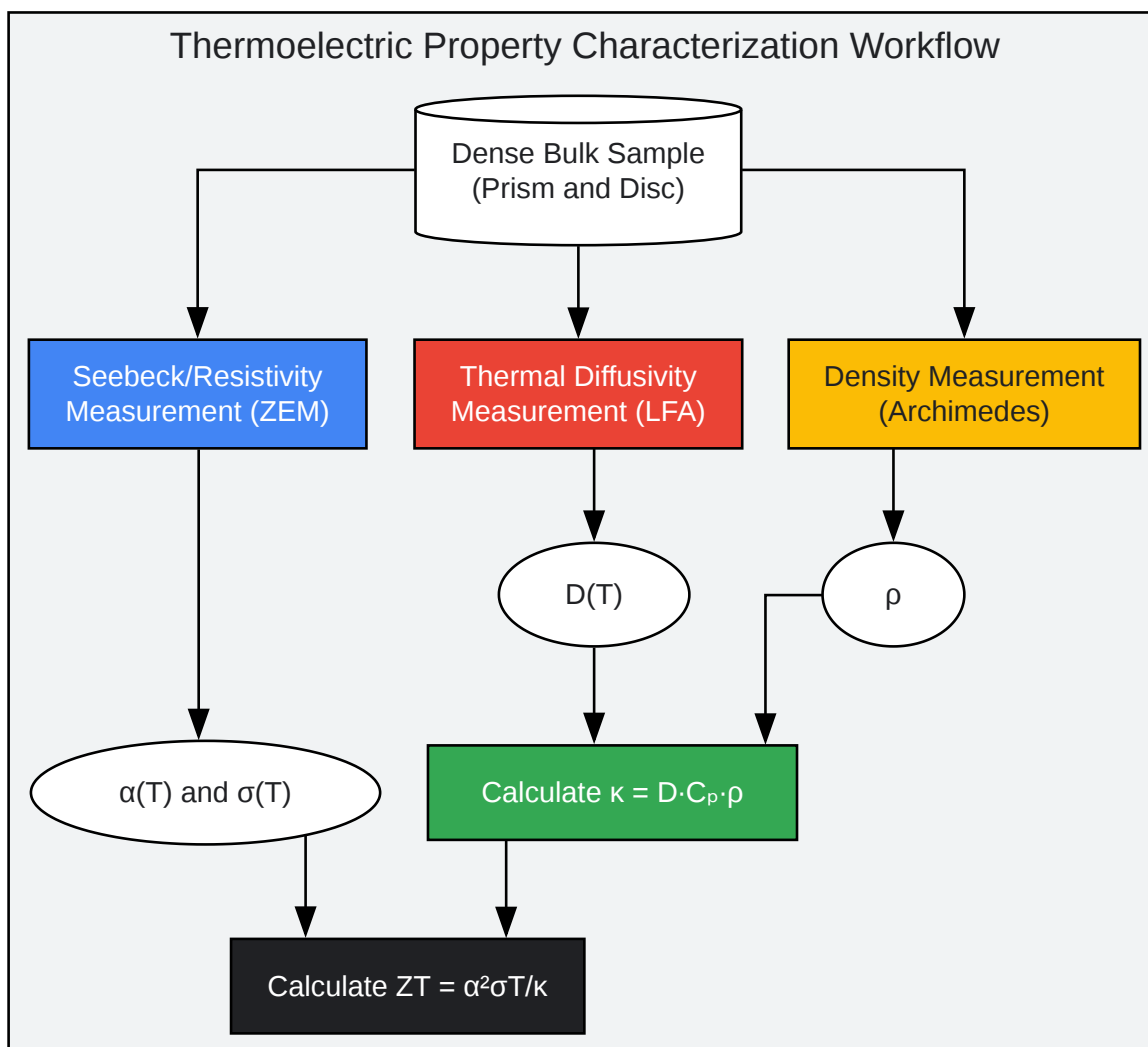
probe technique.

- **Sample Preparation:** Cut the densified bulk material into a prismatic or cylindrical shape of specific dimensions (e.g., 2x2x12 mm³).
- **Mounting:** Place the sample vertically between upper and lower electrode blocks within a measurement furnace. Two thermocouples are pressed against the side of the sample, separated by a known distance.
- **Atmosphere Control:** Evacuate the chamber and backfill with an inert gas (e.g., Helium or Argon) to prevent sample oxidation at high temperatures.
- **Measurement Cycle:**
 - The entire furnace is heated to a set measurement temperature (T).
 - A small heater in the lower block is activated to create a temperature gradient ($\Delta T = T_{\text{hot}} - T_{\text{cold}}$) across the sample, typically between 2-10 K.
 - The two thermocouples measure T_{hot} and T_{cold} .
 - The thermoelectric voltage (ΔV) generated across the sample is measured using the voltage leads of the thermocouples.[\[18\]](#)
 - The Seebeck coefficient is calculated as $\alpha = -\Delta V / \Delta T$.
 - A DC current (I) is passed through the sample via the end electrodes, and the voltage drop (V) between the two thermocouple probes is measured.
 - The electrical resistance ($R = V/I$) is determined, and the electrical conductivity is calculated as $\sigma = L / (R \cdot A)$, where L is the distance between the probes and A is the sample's cross-sectional area.
- **Temperature Dependence:** The process is repeated at various stable temperatures to obtain $\alpha(T)$ and $\sigma(T)$.

Thermal Conductivity (κ)

Thermal conductivity is typically calculated using the equation $\kappa = D \cdot C_p \cdot \rho$, where D is the thermal diffusivity, C_p is the specific heat capacity, and ρ is the density of the sample.

- Density (ρ): Measure the mass and dimensions of the densified sample. The density can also be determined using the Archimedes method.
- Specific Heat Capacity (C_p): This can be measured using Differential Scanning Calorimetry (DSC) or estimated using the Dulong-Petit law at high temperatures.
- Thermal Diffusivity (D): The laser flash analysis (LFA) method is the standard technique.[\[19\]](#)
[\[20\]](#)[\[21\]](#)
 - Sample Preparation: A small, thin disc-shaped sample is coated with graphite to ensure opacity and uniform energy absorption.
 - Measurement: The sample is held in a furnace at a set temperature. The front face of the sample is irradiated with a short, high-intensity laser pulse.
 - An infrared (IR) detector focused on the rear face of the sample records the temperature rise as a function of time.
 - The thermal diffusivity is calculated from the sample thickness (L) and the time it takes for the rear face temperature to reach half of its maximum rise ($t_{1/2}$), using the formula $D = 0.1388 \cdot L^2 / t_{1/2}$.



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Workflow for comprehensive thermoelectric property measurement.

Challenges and Outlook

Despite their great promise, Cu_{2-x}S materials face challenges related to operational stability. The high mobility of copper ions, while beneficial for reducing thermal conductivity, can lead to electrochemical degradation and copper precipitation under large thermal gradients or electrical currents.[2][22] Furthermore, the potential for sulfur volatilization at high temperatures in a vacuum can alter the material's stoichiometry and degrade performance.

Future research is focused on mitigating these stability issues and further enhancing the figure of merit. Strategies include:

- Doping: Introducing foreign elements to stabilize the copper sublattice and further optimize carrier concentration.
- Nanostructuring: Engineering grain boundaries and interfaces to increase phonon scattering without degrading electrical properties.[11]
- Composite Materials: Creating hybrid materials, for example by incorporating graphene or other nanoinclusions, to enhance mechanical and electrical properties.[9]

Conclusion

Non-stoichiometric **copper(I) sulfide** represents a compelling class of materials for waste heat recovery. Its excellent thermoelectric performance is rooted in the unique interplay between its complex crystal structure, the mobility of copper ions in the superionic phase, and the ability to tune carrier concentration through controlled non-stoichiometry. By leveraging facile synthesis methods and advanced characterization techniques, researchers continue to push the boundaries of the ZT value for these environmentally friendly materials, paving the way for their use in next-generation thermoelectric generators.

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